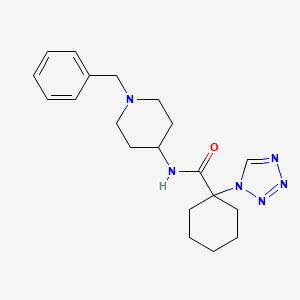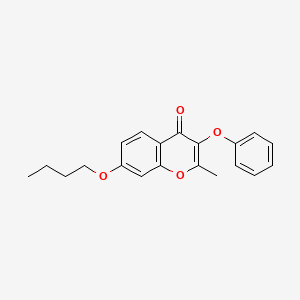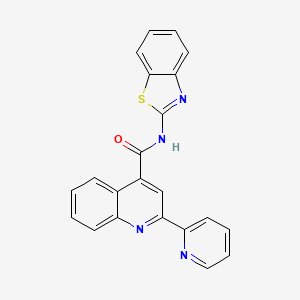![molecular formula C23H13F3N2O7 B11151040 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11151040.png)
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a chromen-2-one core, substituted with nitro, trifluoromethyl, and phenoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Phenoxy Substitution: The phenoxy group is introduced through nucleophilic aromatic substitution reactions, often using phenol derivatives and suitable bases.
Cyclization: The final step involves cyclization to form the chromen-2-one core, which can be achieved through intramolecular condensation reactions under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The phenoxy and trifluoromethyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used for nucleophilic substitutions, while electrophilic substitutions may require catalysts like aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields amine derivatives, while oxidation can produce various oxidized forms of the compound.
Scientific Research Applications
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups contribute to its reactivity and ability to interact with biological molecules. The compound may inhibit or activate certain enzymes, disrupt cellular processes, or induce oxidative stress, depending on its specific application.
Comparison with Similar Compounds
Similar Compounds
- 7-(2-nitro-4-(trifluoromethyl)phenoxy)-4-phenyl-2H-chromen-2-one
- 7-(2,4-dinitro-phenoxy)-2-methyl-3-phenoxy-chromen-4-one
- 7-(2-nitro-4-trifluoromethyl-phenoxy)-2,3-dihydro-1H-cyclopenta©chromen-4-one
Uniqueness
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenyl-2H-chromen-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both nitro and trifluoromethyl groups enhances its reactivity and potential for diverse applications, setting it apart from similar compounds.
Properties
Molecular Formula |
C23H13F3N2O7 |
|---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H13F3N2O7/c1-12-19(8-7-15-16(11-20(29)35-21(12)15)13-5-3-2-4-6-13)34-22-17(27(30)31)9-14(23(24,25)26)10-18(22)28(32)33/h2-11H,1H3 |
InChI Key |
AWSONBFDYYYENA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC4=C(C=C(C=C4[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-leucine](/img/structure/B11150958.png)

![N-[6-({[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}amino)hexanoyl]-L-valine](/img/structure/B11150967.png)
![N-[(6,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]norvaline](/img/structure/B11150981.png)
![[3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(3-methoxyphenyl)piperazino]methanone](/img/structure/B11150982.png)

![N-[2-(1-methyl-1H-1,3-benzimidazol-2-yl)ethyl]-4-(2-pyrimidinylamino)butanamide](/img/structure/B11150999.png)
![9-[2-(4-fluorophenyl)ethyl]-3,4-dimethyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11151002.png)
![8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11151014.png)
![1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)ethanone](/img/structure/B11151019.png)
![7-[2-(4-benzylpiperidin-1-yl)-2-oxoethoxy]-6-chloro-4-phenyl-2H-chromen-2-one](/img/structure/B11151024.png)
![methyl 4-{[(1-{[4-(methoxycarbonyl)benzyl]oxy}-6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B11151032.png)

![methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B11151037.png)
